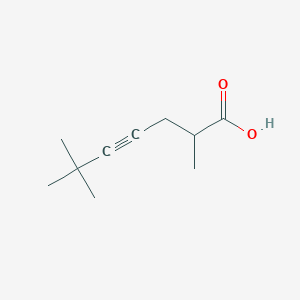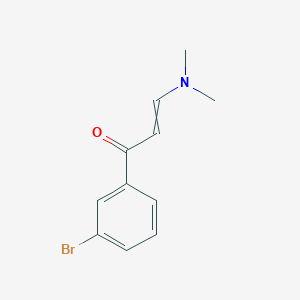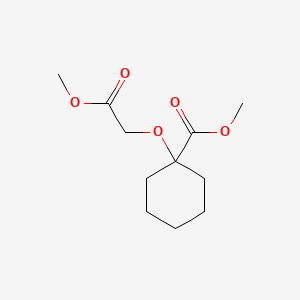
tert-Butyl 2-(2-fluorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(2-fluorophenyl)acetate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the 2-position of a 2-fluorophenyl acetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-fluorophenyl)acetate typically involves the esterification of 2-(2-fluorophenyl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. The use of eco-friendly catalysts and solvents is also explored to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 2-(2-fluorophenyl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Lithium aluminum hydride is a common reducing agent for such transformations.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups. Reagents such as sodium methoxide or sodium ethoxide are often used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles.
Major Products Formed:
Oxidation: 2-(2-fluorophenyl)acetic acid, 2-(2-fluorophenyl)acetone.
Reduction: 2-(2-fluorophenyl)ethanol, 2-(2-fluorophenyl)ethane.
Substitution: Various substituted esters and ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 2-(2-fluorophenyl)acetate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound for investigating the metabolism and toxicity of fluorinated esters.
Medicine: this compound is explored for its potential use in drug development. Its derivatives have shown promise as anti-inflammatory and analgesic agents. The presence of the fluorine atom enhances the pharmacokinetic properties of these compounds.
Industry: In the industrial sector, this compound is used as a solvent and reagent in various chemical processes. Its stability and reactivity make it suitable for applications in polymer synthesis and material science.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(2-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 2-(2-fluorophenyl)acetic acid, which can then interact with enzymes and receptors in biological systems. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets, leading to improved efficacy and reduced side effects.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-(4-fluorophenyl)acetate
- tert-Butyl 2-(2-chlorophenyl)acetate
- tert-Butyl 2-(2-bromophenyl)acetate
Comparison: tert-Butyl 2-(2-fluorophenyl)acetate is unique due to the presence of the fluorine atom at the 2-position of the phenyl ring. This fluorine atom imparts distinct electronic and steric properties to the compound, enhancing its reactivity and stability compared to its chloro and bromo analogs. The fluorinated compound also exhibits improved pharmacokinetic properties, making it a valuable intermediate in drug development.
Eigenschaften
CAS-Nummer |
476429-08-0 |
|---|---|
Molekularformel |
C12H15FO2 |
Molekulargewicht |
210.24 g/mol |
IUPAC-Name |
tert-butyl 2-(2-fluorophenyl)acetate |
InChI |
InChI=1S/C12H15FO2/c1-12(2,3)15-11(14)8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
PBBMIANHKHAASX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13680993.png)
![7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13680998.png)
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester](/img/structure/B13681000.png)

![2-(Trimethylsilyl)furo[2,3-b]pyridine](/img/structure/B13681012.png)

![2-Chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13681047.png)
![1-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681048.png)


